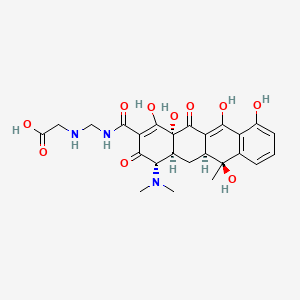

Glycocycline

Description

Historical Context of Glycocycline Development within the Tetracycline (B611298) Class

The story of glycocyclines begins with the discovery of their parent compounds, the tetracyclines. The first member of this class, chlortetracycline (B606653), was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories, with the broader family of tetracycline antibiotics being introduced to medicine in 1948. bioline.org.brwikipedia.orgnih.gov These natural products, characterized by a linear, fused four-ring (tetracyclic) core, exhibited a broad spectrum of activity and became crucial in treating a wide array of bacterial infections. wikipedia.orgnih.gov

Following the initial discoveries of first-generation tetracyclines like chlortetracycline and oxytetracycline, research efforts led to the creation of semi-synthetic derivatives with improved properties. nih.gov This second generation, which includes well-known compounds such as doxycycline (B596269) and minocycline (B592863) (developed in 1967 and 1972, respectively), offered enhanced pharmacokinetic profiles. nih.gov However, the extensive use of these antibiotics over decades led to the widespread emergence of bacterial resistance, rendering many tetracyclines ineffective for numerous clinical situations. nih.govbioline.org.brnih.gov

This challenge spurred the quest for new tetracycline analogues capable of bypassing these resistance mechanisms. bioline.org.brnih.gov In the early 1990s, researchers successfully synthesized a new series of compounds by making specific modifications to the minocycline molecule. wikidoc.orgwikipedia.org This work culminated in the development of the glycocyclines, a third generation of tetracyclines designed to restore activity against resistant pathogens. nih.govresearchgate.net The most prominent and first clinically approved member of this class is tigecycline (B611373), a 9-tert-butylglycylamido derivative of minocycline, which was approved by the U.S. Food and Drug Administration (FDA) in 2005. wikipedia.orgbioline.org.brnih.govajptonline.com

Evolution of the this compound Concept to Combat Antimicrobial Resistance

The primary impetus for the development of glycocyclines was the escalating prevalence of bacteria resistant to older tetracyclines. wikipedia.orgnih.gov Bacteria had evolved two principal mechanisms to defend against tetracyclines: the production of efflux pumps that actively expel the antibiotic from the cell, and the synthesis of ribosomal protection proteins that prevent the antibiotic from binding to its target. wikidoc.orgnih.govbioline.org.brnih.gov

The innovative concept behind glycocyclines was to modify the tetracycline structure in a way that would render it insensitive to these resistance mechanisms. wikidoc.orgwikipedia.org Scientists achieved this by attaching a bulky N,N-dimethylglycylamido group to the 9th carbon position of the tetracycline D-ring, typically using minocycline as the starting scaffold. wikidoc.orgwikipedia.orgbioline.org.br This specific substitution is the defining feature of the this compound class. medscape.com

This large side chain acts as a steric shield, preventing the efflux pumps from recognizing and expelling the this compound molecule. wikidoc.orgwikipedia.org Furthermore, this modification significantly enhances the binding affinity of the compound to the bacterial 30S ribosomal subunit, its site of action. wikidoc.orgwikipedia.org Glycocyclines bind with up to five times the strength of older tetracyclines like tetracycline or minocycline. researchgate.net This stronger interaction makes it much more difficult for ribosomal protection proteins to dislodge the antibiotic, thus overcoming that resistance mechanism and effectively inhibiting bacterial protein synthesis. bioline.org.brresearchgate.net

Classification and Delineation of this compound Chemical Space

Glycocyclines are classified as a third-generation subgroup within the broader tetracycline class of antibiotics. nih.gov They are semi-synthetic analogues that share the fundamental four-ring carbocyclic skeleton of all tetracyclines but are uniquely defined by the glycylamido moiety attached at the C-9 position. medscape.comnih.gov

Tigecycline, the first clinically available this compound, is considered the prototype of this chemical subclass. nih.govajptonline.com Its structure is specifically a derivative of minocycline. bioline.org.br The chemical space of glycocyclines is thus centered on modifications of the tetracycline core, particularly at the 9-position, to incorporate a glycylamido side chain. This distinguishes them from other third-generation tetracyclines that employ different chemical strategies to overcome resistance. For instance, fluorocyclines, such as eravacycline (B3026998), feature fluorine substitutions, while aminomethylcyclines, like omadacycline (B609740), have an aminomethyl group at the C9 position. nih.govmdpi.com

While structurally similar to their predecessors, the C-9 substitution gives glycocyclines a more potent and broader spectrum of activity, particularly against multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net

Data Tables

Table 1: Classification of Tetracycline Generations

| Generation | Class/Compound | Year of Discovery/Introduction | Key Characteristics |

| First Generation | Chlortetracycline, Oxytetracycline, Tetracycline | 1945-1954 | Natural products and early semi-synthetic derivatives. wikipedia.orgnih.gov |

| Second Generation | Doxycycline, Minocycline | 1967-1972 | Semi-synthetic analogues with improved pharmacokinetic properties. nih.gov |

| Third Generation | Glycocyclines (e.g., Tigecycline) | 1993 (discovery), 2005 (approval) | Designed to overcome efflux and ribosomal protection resistance. wikipedia.orgnih.gov |

| Fluorocyclines (e.g., Eravacycline) | Synthetic, features fluorine substitutions to combat resistance. mdpi.com | ||

| Aminomethylcyclines (e.g., Omadacycline) | Features C9 aminomethyl group to evade resistance. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H29N3O10 |

|---|---|

Molecular Weight |

531.5 g/mol |

IUPAC Name |

2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]acetic acid |

InChI |

InChI=1S/C25H29N3O10/c1-24(37)10-5-4-6-13(29)15(10)19(32)16-11(24)7-12-18(28(2)3)20(33)17(22(35)25(12,38)21(16)34)23(36)27-9-26-8-14(30)31/h4-6,11-12,18,26,29,32,35,37-38H,7-9H2,1-3H3,(H,27,36)(H,30,31)/t11-,12-,18-,24+,25-/m0/s1 |

InChI Key |

COHHCDMICDJRCQ-ZVKUQKJHSA-N |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O |

Synonyms |

glycinemethyltetracycline glycocycline |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Glycocycline Analogs

Pioneering Synthetic Pathways for Glycocycline Core Structures

The journey to this compound's core structure is fundamentally rooted in the broader history of tetracycline (B611298) synthesis. While the total synthesis of the tetracycline core is a complex challenge, the pioneering work in this area laid the groundwork for the semi-synthetic approaches that dominate this compound preparation. The initial forays into creating the tetracycline scaffold established the chemical landscape upon which later modifications for Glycocyclines were built.

The primary route to the this compound core involves the chemical modification of existing tetracycline antibiotics, most notably minocycline (B592863). This semi-synthetic approach has been the most practical and widely adopted strategy. The key transformation in the synthesis of the first-generation Glycocyclines was the introduction of a glycylamido group at the C-9 position of the tetracycline nucleus.

A foundational synthetic pathway to access the 9-amino tetracycline intermediate, a crucial precursor for Glycocyclines, involves the nitration of a suitable tetracycline derivative, such as minocycline, followed by reduction of the nitro group to an amine. This 9-amino intermediate is then acylated to introduce the characteristic glycylamido side chain.

For instance, the synthesis of tigecycline (B611373), the first clinically approved this compound, typically starts from minocycline. The process involves the nitration of minocycline at the C-9 position using a nitrating agent like nitric acid in the presence of sulfuric acid. The resulting 9-nitrominocycline is then subjected to a reduction reaction, commonly catalytic hydrogenation using a palladium-on-carbon catalyst, to yield 9-aminominocycline. researchgate.net This 9-aminominocycline serves as the pivotal intermediate for the introduction of the N-tert-butylglycylamido side chain.

Chemical Modifications at the C-9 Position and Other Strategic Sites

The modification of the C-9 position of the tetracycline scaffold is the hallmark of this compound synthesis and the primary driver of their enhanced antibacterial activity. The introduction of an N-substituted glycylamido moiety at this position was a breakthrough that led to a new generation of tetracyclines capable of evading the two major mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. wikilectures.eu

The seminal work in this area involved the synthesis of a series of 9-glycylamido derivatives of 6-demethyl-6-deoxytetracycline and minocycline. The general synthetic route for these modifications involves the acylation of a 9-aminotetracycline precursor with an appropriate N-protected glycine derivative.

A key example is the synthesis of GAR-936 (tigecycline). Following the preparation of 9-aminominocycline, the final step is the coupling of this intermediate with an activated form of N-tert-butylglycine. This is often achieved using N-tert-butylglycyl chloride hydrochloride in the presence of a base. The choice of solvent and base is critical to ensure a high yield and purity of the final product.

While the C-9 position has been the primary focus, medicinal chemists have also explored modifications at other strategic sites on the this compound scaffold to further optimize their properties. These explorations, however, have been more limited compared to the extensive work on the C-9 side chain.

Exploration of Novel this compound Derivatives via Medicinal Chemistry Approaches

The success of the initial Glycocyclines spurred further medicinal chemistry efforts to discover novel derivatives with improved potency, broader spectrum of activity, and better pharmacokinetic profiles. These approaches have systematically explored the structure-activity relationships (SAR) of the this compound scaffold.

One notable area of exploration has been the modification of the N-substituent on the C-9 glycylamido side chain. Researchers have synthesized and evaluated a variety of analogs with different alkyl and cycloalkyl groups in place of the tert-butyl group of tigecycline. These studies aimed to understand the impact of the steric and electronic properties of this substituent on antibacterial activity and ribosomal binding.

Another avenue of investigation has been the synthesis of "fluorocyclines," which are this compound analogs incorporating a fluorine atom at the C-7 position. This modification has been shown to enhance the potency and spectrum of activity of these compounds.

Furthermore, the development of "pentacyclines" represents a more significant structural departure, where a fifth ring is fused to the D-ring of the tetracycline scaffold. These novel analogs, accessible through total synthesis, have demonstrated potent antibacterial activity and offer a new platform for the design of future this compound derivatives.

The synthesis of these novel derivatives often involves multi-step sequences, starting from advanced tetracycline intermediates or employing total synthesis strategies to build the modified scaffolds from the ground up. These medicinal chemistry campaigns have led to the identification of several promising next-generation this compound candidates.

Advanced Synthetic Techniques in this compound Scaffold Construction

While semi-synthesis from existing tetracyclines remains the predominant method for producing many Glycocyclines, advancements in synthetic organic chemistry have provided new tools for the construction and diversification of the tetracycline scaffold. These advanced techniques offer the potential for more efficient and flexible routes to novel this compound analogs that are not readily accessible through traditional methods.

Modern cross-coupling reactions, for instance, have been explored for the late-stage functionalization of the tetracycline core. These methods could allow for the introduction of a wider range of substituents at various positions, facilitating the rapid generation of diverse libraries of this compound analogs for biological screening.

Furthermore, the development of more convergent and stereocontrolled total synthesis routes to the tetracycline core provides a powerful platform for creating fundamentally new this compound scaffolds. These synthetic strategies often employ sophisticated chemical transformations, such as cascade reactions and stereoselective cyclizations, to construct the complex polycyclic system with high efficiency. While still challenging, these total synthesis approaches offer unparalleled flexibility in designing and producing novel this compound structures with unique biological properties.

Mechanistic Elucidation of Glycocycline Antibacterial Action

Molecular Interactions with the Prokaryotic Ribosome

The antibacterial action of glycylcyclines is rooted in their interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. bioline.org.bryoutube.com Like their tetracycline (B611298) predecessors, glycylcyclines are bacteriostatic, meaning they inhibit bacterial reproduction rather than killing the cells outright, by targeting the 30S ribosomal subunit. wikipedia.orgrxlist.comnih.gov

Glycylcyclines exhibit a strong and reversible binding to the 30S subunit of the prokaryotic ribosome. wikipedia.orgbioline.org.br This interaction is crucial for their antibacterial activity. researchgate.netwalshmedicalmedia.com Structural modifications, specifically the addition of an N,N-dimethylglycylamido group at the 9-position of the tetracycline core, significantly enhance the binding affinity of glycylcyclines to the ribosomal target. wikidoc.orgnih.gov Research indicates that tigecycline's affinity for the 30S ribosomal subunit is up to five times greater than that of tetracycline or minocycline (B592863). nih.gov This more potent binding allows glycylcyclines to be effective against bacteria that have developed resistance to older tetracyclines through mechanisms that protect the ribosome. wikipedia.orgnih.govnih.gov

The primary mechanism following ribosomal binding is the physical obstruction of the aminoacyl-tRNA (aa-tRNA) docking site. wikipedia.orgwikidoc.org Glycylcyclines bind to the A-site (acceptor site) on the 30S ribosomal subunit, which is the designated location for incoming aa-tRNA molecules that carry the next amino acid to be added to the growing polypeptide chain. rxlist.comwikilectures.euwikilectures.eumcmaster.ca By occupying this critical space, the antibiotic effectively blocks the aa-tRNA from binding to the mRNA-ribosome complex. bioline.org.brdrugbank.com

The successful binding of aa-tRNA to the A-site is a prerequisite for the elongation phase of protein synthesis. By preventing this, glycylcyclines halt the incorporation of new amino acids into the nascent peptide chain. bioline.org.brnih.govdrugbank.com This immediate cessation of polypeptide elongation effectively stops the production of essential bacterial proteins, leading to the inhibition of bacterial growth and reproduction. rxlist.comnih.gov

Comparative Mechanistic Analysis with Preceding Tetracycline Generations

While glycylcyclines share a fundamental mechanism of action with earlier tetracycline generations, key differences in their molecular interactions account for their enhanced efficacy against resistant strains. wikipedia.orgwikidoc.org Both antibiotic classes target the 30S ribosomal subunit to inhibit protein synthesis. wikipedia.orgnih.gov However, the development of glycylcyclines was specifically aimed at overcoming the two primary mechanisms of tetracycline resistance: ribosomal protection and bacterial efflux pumps. wikidoc.orgbioline.org.brnih.gov

The structural modification of glycylcyclines, particularly the bulky side chain at the C-9 position, results in a much tighter bond to the ribosome. wikidoc.orgnih.gov This enhanced binding affinity makes it difficult for ribosomal protection proteins, such as Tet(M), to displace the antibiotic from its target, a common resistance mechanism against traditional tetracyclines. bioline.org.br Furthermore, this structural alteration makes glycylcyclines poor substrates for the efflux pumps that actively remove older tetracyclines from the bacterial cell. wikipedia.orgwikidoc.org

| Feature | Glycocyclines (e.g., Tigecycline) | Tetracyclines (e.g., Tetracycline, Minocycline) |

|---|---|---|

| Primary Target | 30S Ribosomal Subunit wikipedia.orgrxlist.com | 30S Ribosomal Subunit nih.gov |

| Binding Site | A-site wikilectures.euwikilectures.eu | A-site doctorlib.org |

| Binding Affinity | High; up to 5x greater than tetracyclines nih.gov | Standard nih.gov |

| Effect on Protein Synthesis | Inhibits elongation by blocking aa-tRNA binding bioline.org.brnih.gov | Inhibits elongation by blocking aa-tRNA binding nih.govdoctorlib.org |

| Susceptibility to Ribosomal Protection (e.g., Tet(M)) | Low; overcomes this resistance mechanism wikipedia.orgbioline.org.br | High; a major mechanism of resistance bioline.org.brnih.gov |

| Susceptibility to Efflux Pumps | Low; overcomes this resistance mechanism wikidoc.orgnih.gov | High; a major mechanism of resistance bioline.org.brnih.gov |

Bacterial Resistance Mechanisms and Glycocycline Overcoming Strategies

Glycocycline Evasion of Tetracycline-Specific Efflux Pumps

A primary mechanism of tetracycline (B611298) resistance involves the acquisition of genes encoding efflux pumps, which actively expel the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target. bioline.org.brnih.gov The most clinically significant of these are the Tet(A) and Tet(B) pumps, which are prevalent in Gram-negative bacteria, and the Tet(K) and Tet(L) pumps in Gram-positive bacteria. nih.gov

Glycocyclines, due to their bulky N,N-dimethylglycylamido side chain, are poor substrates for these efflux pumps. wikidoc.orgwikipedia.orgresearchgate.net This steric hindrance makes it difficult for the pumps to recognize and bind to the this compound molecule, thus preventing its expulsion from the cell. mdpi.com Research has demonstrated that tigecycline (B611373), the first clinically approved this compound, retains potent activity against bacteria expressing various tetracycline efflux pumps, including Tet(A), Tet(B), Tet(C), Tet(D), and Tet(K). nih.gov While overexpression of the Tet(A) pump can lead to a minor increase in the minimum inhibitory concentration (MIC) for tigecycline, it generally remains within a susceptible range, indicating that the pump is not an efficient mechanism of resistance against this class of antibiotics. nih.gov

Table 1: Comparative Activity of Tigecycline (a this compound) against E. coli Strains with Characterized Tetracycline Efflux Pumps

| Resistance Determinant | Type of Mechanism | Tigecycline MIC (µg/mL) | Reference |

|---|---|---|---|

| None (Wild Type) | - | ≤0.5 | nih.gov |

| Tet(A) | Efflux Pump | 0.25 - 0.5 | nih.gov |

| Tet(B) | Efflux Pump | 0.25 - 0.5 | nih.gov |

| Tet(C) | Efflux Pump | 0.25 - 0.5 | nih.gov |

| Tet(D) | Efflux Pump | 0.25 - 0.5 | nih.gov |

| Tet(K) | Efflux Pump | ≤0.5 | nih.gov |

This compound Counteraction of Ribosomal Protection Proteins

The second major mechanism of tetracycline resistance is ribosomal protection, mediated by proteins such as Tet(M) and Tet(O). bioline.org.brdoctorlib.org These proteins bind to the ribosome and cause the release of bound tetracycline, allowing protein synthesis to resume. nih.gov

Glycocyclines effectively counteract this resistance mechanism. wikipedia.orgnih.govdoctorlib.org Their enhanced binding affinity for the bacterial 30S ribosomal subunit is a key factor. wikipedia.orgdoctorlib.org The N,N-dimethylglycylamido substituent allows for additional interactions with the ribosome, making the binding of glycocyclines significantly stronger—approximately five times more effective than tetracycline. mdpi.comnih.gov This tight bond makes it difficult for ribosomal protection proteins like Tet(M) and Tet(O) to dislodge the this compound molecule from its target. bioline.org.brnih.gov As a result, protein synthesis remains inhibited even in the presence of these protective proteins. doctorlib.orgnih.gov

Emerging Resistance Pathways to this compound

Despite their effectiveness in overcoming common tetracycline resistance mechanisms, resistance to glycocyclines, particularly tigecycline, has emerged. nih.govresearchgate.net This resistance is not typically mediated by the classic tetracycline resistance genes but through other intrinsic and acquired pathways. nih.gov

Role of Chromosomal Efflux Pumps in this compound Resistance

Unlike the tetracycline-specific efflux pumps, certain chromosomally encoded, broad-spectrum efflux pumps can recognize and expel glycocyclines. wikidoc.orgwikipedia.org In Gram-negative bacteria, the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps is a primary mechanism of this compound resistance. bmbreports.orgnih.gov

Prominent among these are the AcrAB-TolC pump in Enterobacteriaceae and the MexXY-OprM pump in Pseudomonas aeruginosa. bmbreports.orgresearchgate.net Upregulation of these pumps, often due to mutations in their regulatory genes (e.g., acrR, marA, soxS, ramA), leads to increased extrusion of tigecycline from the cell, resulting in elevated MICs. nih.gov The AcrAB-TolC system is particularly notorious for its polyspecificity, capable of transporting a wide range of structurally diverse compounds, including tigecycline. bmbreports.orgnih.gov Similarly, the AdeABC pump in Acinetobacter baumannii plays a significant role in tigecycline resistance. fortunejournals.com

Enzymatic Inactivation Mechanisms Against this compound

A more direct mechanism of resistance is the enzymatic degradation of the antibiotic. The tet(X) gene and its variants encode a flavin-dependent monooxygenase that can inactivate tetracyclines, including tigecycline. nih.govnih.gov This enzyme hydroxylates the tetracycline core, rendering it inactive. nih.govnih.gov Originally discovered in Bacteroides, mobile tet(X) genes have been identified on plasmids in various Gram-negative pathogens, posing a significant threat due to their potential for horizontal gene transfer. nih.govfrontiersin.org The presence of tet(X) confers broad-spectrum resistance across first, second, and third-generation tetracyclines, including tigecycline. nih.gov

Target Site Modifications Affecting this compound Binding

While less common, mutations in the ribosomal target site can also confer resistance to glycocyclines. The primary binding site for tetracyclines and glycocyclines is on the 16S rRNA component of the 30S ribosomal subunit. nih.gov Mutations in this region can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. For instance, specific mutations in the 16S rRNA, such as those observed at positions 1058 in Propionibacterium acnes or 965-967 in Helicobacter pylori, have been associated with tetracycline resistance and can potentially impact this compound susceptibility. nih.govnih.gov Decreased binding affinity due to such mutations has been demonstrated to confer resistance by preventing the antibiotic from effectively blocking the accommodation of aminoacyl-tRNA at the ribosomal A-site. nih.govnih.gov

Adaptive Bacterial Responses to this compound Exposure

Bacteria can exhibit adaptive responses when exposed to sub-lethal concentrations of antibiotics, which can precede the development of stable resistance. For glycocyclines, exposure can lead to changes in gene expression, particularly the upregulation of intrinsic efflux systems. For example, exposure to tigecycline can select for mutations in regulatory genes like ramR which, in conjunction with the presence of genes like tet(A), can lead to an increase in tigecycline MICs. frontiersin.org This phenomenon of heteroresistance, where a subpopulation of cells exhibits higher resistance than the main population, can be an intermediate step towards full clinical resistance. nih.gov Furthermore, exposure to other antibiotics, such as fluoroquinolones, can sometimes co-select for resistance to tigecycline through the upregulation of shared efflux pumps like AcrAB-TolC, highlighting the complex interplay of bacterial stress responses. researchgate.neteuropa.eu

Preclinical Investigations of Glycocycline Efficacy in Non Human Biological Systems

In Vitro Antimicrobial Spectrum and Potency against Bacterial Strains

The in vitro activity of glycocyclines, particularly tigecycline (B611373), has been evaluated extensively against a broad range of clinically significant bacteria. These studies demonstrate that glycocyclines possess potent activity against Gram-positive and Gram-negative organisms, including those with multi-drug resistance. researchgate.netnih.gov Their mechanism, which involves binding to the 30S ribosomal subunit to inhibit protein synthesis, allows them to evade typical tetracycline (B611298) resistance mechanisms like efflux pumps and ribosomal protection. pjms.com.pkbioline.org.br

Glycocylines have shown potent in vitro activity against Staphylococcus aureus, with their effectiveness being unaffected by methicillin (B1676495) resistance. bioline.org.brnih.gov Tigecycline is active against MRSA strains, including those that are resistant to other classes of antibiotics. nih.govnih.gov Studies have demonstrated that tigecycline can effectively inhibit MRSA isolates, including both hospital- and community-acquired strains. nih.gov The 9-t-butylglycylamido derivative of minocycline (B592863) (also known as GAR-936 or tigecycline) exhibited a low Minimum Inhibitory Concentration (MIC) at which 90% of strains are inhibited (MIC90) against MRSA. nih.gov Specifically, against oxacillin-resistant S. aureus, GAR-936 showed an MIC50 of 0.25 µg/mL, with all isolates being inhibited at ≤ 0.25 µg/mL. nih.gov

| Bacterial Strain | Compound | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Tigecycline (GAR-936) | Data not specified | ≤0.5 | nih.gov |

| Oxacillin-Resistant Staphylococcus aureus | Tigecycline (GAR-936) | Data not specified | ≤0.25 | nih.gov |

Glycocylines are also highly effective against enterococci that have developed resistance to vancomycin (B549263). drugs.comnih.gov The activity of tigecycline is not compromised by the genetic determinants that confer vancomycin resistance. bioline.org.br In vitro studies show that tigecycline consistently demonstrates low MIC values against various species of vancomycin-resistant enterococci. nih.govnih.gov Research indicates that all tested Enterococcus species, including those resistant to vancomycin, were inhibited by GAR-936 at a concentration of 0.25 µg/mL. nih.gov

| Bacterial Strain | Compound | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| Vancomycin-Resistant Enterococci (VRE) | Tigecycline (GAR-936) | Data not specified | ≤0.5 | nih.gov |

| Enterococcus spp. (including vancomycin-resistant isolates) | Tigecycline (GAR-936) | Data not specified | 0.12 or 0.25 | nih.gov |

A significant advantage of glycocyclines is their broad spectrum of activity, which includes many multi-drug resistant (MDR) Gram-negative bacteria. nih.govfrontiersin.org Tigecycline has demonstrated in vitro efficacy against extended-spectrum β-lactamase (ESBL) producing Escherichia coli and Klebsiella pneumoniae, as well as Acinetobacter baumannii. researchgate.netbioline.org.br However, it has limited or no in vitro activity against Pseudomonas aeruginosa and reduced activity against Proteus mirabilis. researchgate.netpjms.com.pk In a large surveillance study, tigecycline (GAR-936) was generally two- to four-fold more active than minocycline against members of the Enterobacteriaceae family, with most MIC90 results at ≤ 4 µg/mL. nih.gov It also showed good activity against Acinetobacter spp. nih.gov

| Bacterial Strain | Compound | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Acinetobacter spp. | Tigecycline (GAR-936) | 2 | nih.gov |

| Stenotrophomonas maltophilia | Tigecycline (GAR-936) | 4 | nih.gov |

| Haemophilus influenzae | Tigecycline (GAR-936) | 1-2 | nih.gov |

| Moraxella catarrhalis | Tigecycline (GAR-936) | 0.12 | nih.gov |

| Proteus mirabilis & Indole-positive Proteae | Tigecycline (GAR-936) | ≥8 | nih.gov |

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Some research suggests that certain antibiotics can interfere with biofilm formation or virulence factor expression. It has been suggested that tigecycline has the ability to penetrate into biofilms. nih.gov This penetration and subsequent action within the biofilm may contribute to its efficacy in infections where biofilms are a critical component of pathogenicity.

Efficacy Studies in Non-Human Animal Models of Infection

To complement in vitro findings, the efficacy of glycocyclines has been assessed in various non-human animal models of infection. These studies provide insights into the pharmacodynamic properties and in vivo antibacterial effects of the compounds against systemic and localized infections. nih.gov

Murine models of infection are standard for the preclinical evaluation of new antibiotics. Glycocylines have been tested in mouse models of acute pneumonia and sepsis caused by various pathogens. frontiersin.orgresearchgate.netnih.gov In studies of acute lethal infections in mice, intravenously administered tigecycline (TBG-MINO) demonstrated significant protective effects. nih.gov It was effective against infections caused by S. aureus, including MRSA strains and those with tetracycline resistance determinants, with median effective doses (ED50s) ranging from 0.79 to 2.3 mg/kg. nih.gov Furthermore, tigecycline showed efficacy against systemic infections caused by both tetracycline-sensitive and tetracycline-resistant E. coli strains, with ED50s between 1.5 and 3.5 mg/kg. nih.gov These findings in murine sepsis models confirmed that the potent in vitro activity of tigecycline translates to in vivo efficacy. nih.gov

Rat Models of Soft Tissue and Burn Wound Infections

The efficacy of glycocyclines, specifically the representative compound tigecycline, has been evaluated in rat models of soft tissue and burn wound infections, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). These non-lethal models are designed to study localized infections and the therapeutic impact of antibiotics on bacterial load and wound healing.

In a notable study utilizing a rat model for burn wound infections, Sprague-Dawley rats with burn wounds were inoculated with MRSA strains known to produce virulence factors. nih.gov The primary goal was to compare the antibacterial efficacy of tigecycline against the pathogen and its toxins. The assessment of efficacy was multifaceted, involving quantitative cultures of both tissue and blood, alongside the quantification of toxin levels. nih.gov

The findings from these studies demonstrated that antibiotic-treated groups, including those receiving tigecycline, had significantly reduced bacterial counts and toxin levels compared to control groups that received only saline. nih.gov This highlights the potent antibacterial activity of this this compound in a complex wound environment. Early research in rodent models has consistently pointed towards tigecycline being an effective agent for the treatment of MRSA infections. nih.gov The effectiveness of tigecycline is not limited to MRSA; it has also shown in vitro efficacy against other multidrug-resistant pathogens isolated from burn patients, such as Acinetobacter baumannii and vancomycin-resistant Enterococcus species. nih.gov

Interactive Data Table: Efficacy of Tigecycline in a Rat Burn Wound Infection Model with MRSA

| Treatment Group | Outcome Measure | Result | Significance (p-value) |

| Tigecycline | Bacterial Counts | Significantly Reduced | < .001 |

| Tigecycline | Toxin Levels | Significantly Reduced | < .001 |

| Saline (Control) | Bacterial Counts | High | N/A |

| Saline (Control) | Toxin Levels | High | N/A |

Studies in Osteomyelitis Animal Models

The use of glycocyclines, particularly tigecycline, has been investigated in animal models of osteomyelitis, a notoriously difficult-to-treat bone infection. These studies are crucial for understanding the potential of these antibiotics to penetrate bone tissue and eradicate deep-seated infections, often caused by resistant bacteria like MRSA.

Experimental studies have been conducted in vivo in rats and rabbits to assess the release and efficacy of tigecycline in the context of osteomyelitis. researchgate.netresearchgate.net In one such experimental model, chronic osteomyelitis was induced in the tibias of Wistar albino rats by intramedullary injection of MRSA. researchgate.net The efficacy of tigecycline-impregnated calcium hydroxyapatite (B223615) was then evaluated as a local treatment. researchgate.net

Further research in a rabbit model of MRSA osteomyelitis compared the efficacy of tigecycline with and without rifampicin (B610482) to vancomycin-based regimens. researchgate.netdoctorlib.org The results were promising, showing high rates of infection clearance in the groups treated with tigecycline. researchgate.net A key finding from these studies was that tigecycline concentrations in the infected bone were significantly higher than in non-infected bone, suggesting good penetration to the site of infection. researchgate.net This ability to achieve high local concentrations is a critical factor in the successful treatment of osteomyelitis. These findings suggest that tigecycline may be an effective alternative in managing MRSA osteomyelitis. researchgate.net

Interactive Data Table: Treatment Efficacy in Rabbit Model of MRSA Osteomyelitis

| Treatment Group | Number of Animals (n) | Infection Clearance Rate |

| Tigecycline + Rifampicin | 14 | 100% |

| Tigecycline | 10 | 90% |

| Vancomycin + Rifampicin | 10 | 90% |

| Vancomycin | 11 | 81.8% |

| Untreated Control | 15 | 26% |

Investigation of this compound's Impact on Pathogen Virulence Factors in Non-Human Models

Beyond direct bactericidal or bacteriostatic action, the impact of glycocyclines on the expression of pathogen virulence factors has been a subject of preclinical investigation. The ability of an antibiotic to modulate virulence can significantly decrease the pathogenicity of an infection.

In a rat model of burn wound infection with superantigen-producing MRSA, the efficacy of tigecycline was assessed not only by the reduction in bacterial load but also by its effect on the levels of virulence factors. nih.gov The study demonstrated that tigecycline was effective in decreasing the levels of toxins associated with MRSA infection. nih.gov This suggests that tigecycline may interfere with bacterial protein synthesis at a level that affects the production of virulence factors. walshmedicalmedia.com The mechanism is thought to be related to its binding to the 30S ribosomal subunit, thereby inhibiting the translation of proteins, including toxins and other virulence factors. walshmedicalmedia.com

Some research suggests that the ability of tigecycline to penetrate biofilms and downregulate the expression of virulence factors in vitro contributes to its in vivo efficacy. nih.gov The inhibition of virulence factor production is a significant therapeutic advantage, as it can mitigate the tissue damage and systemic effects caused by bacterial toxins.

Structure Activity Relationship Sar Studies for Optimized Glycocycline Analogs

Identification of Key Pharmacophores for Ribosomal Binding

The antibacterial action of glycylcyclines, like their tetracycline (B611298) predecessors, stems from the inhibition of protein synthesis via binding to the bacterial 30S ribosomal subunit. researchgate.netnih.gov This interaction blocks the entry of amino-acyl tRNA into the A site of the ribosome, thereby halting peptide chain elongation. bioline.org.br SAR studies have pinpointed specific structural moieties, or pharmacophores, that are crucial for this enhanced ribosomal interaction, which is fundamental to the glycylcyclines' potency.

The cornerstone of the glycylcycline class is the addition of a glycylamido substituent at the C-9 position of the tetracycline D-ring. bioline.org.brsemanticscholar.org Specifically, the N,N-dimethylglycylamido (DMG) group, as seen in tigecycline (B611373) (a derivative of minocycline), is the defining pharmacophore. bioline.org.br This bulky side chain is not merely an appendage; it fundamentally alters the molecule's interaction with the ribosome. Biophysical analyses have shown that this modification results in a significantly stronger bond with the ribosome. For instance, DMG derivatives of doxycycline (B596269) and 6-demethyl-6-deoxytetracycline bind to the E. coli 70S ribosome approximately five times more effectively than the parent tetracycline. asm.org This increased binding affinity is a key factor in their enhanced antibacterial activity. scielo.org.za

Molecular modeling and X-ray crystallography studies have provided a more detailed picture of this interaction. The glycylamido side chain extends into a region of the 16S rRNA not previously occupied by older tetracyclines. This allows for additional, strong contacts with nucleotides in helices H34 and H18 of the 30S subunit. asm.org These novel interactions anchor the drug more securely in its binding pocket. Furthermore, the basic nitrogen within the glycyl unit has been identified as an essential feature for maintaining high activity. bioline.org.br The combination of the tetracyclic core, responsible for the primary binding, and the C-9 glycylamido substituent, which provides additional anchoring points, constitutes the essential pharmacophore for potent ribosomal binding and activity.

| Pharmacophore/Structural Feature | Location | Role in Ribosomal Binding | Source(s) |

| Tetracyclic Core | Rings A-D | Primary interaction with the 30S ribosomal subunit, similar to classical tetracyclines. | wikipedia.org |

| N,N-dimethylglycylamido (DMG) group | C-9 Position | Forms additional contacts with H34 and H18 of 16S rRNA, increasing binding affinity ~5-fold compared to tetracycline. | bioline.org.brasm.org |

| Basic Nitrogen of Glycyl Unit | C-9 Side Chain | Essential for maintaining potent antibacterial activity. | bioline.org.br |

Analysis of Substituent Effects on Antibacterial Potency

Following the discovery of the C-9 glycylamido group's importance, extensive research has focused on how different substituents on the tetracycline scaffold affect antibacterial potency, particularly against resistant strains. These SAR studies have been crucial in fine-tuning the properties of glycylcycline analogs.

Modifications at the C-9 position have been a major focus. While the N-t-butylglycylamido group of tigecycline is highly effective, studies have explored other C-9 acylamino and sulfonylamino derivatives of minocycline (B592863). nih.gov Many of the 9-sulfonylamino derivatives demonstrated improved antibacterial activity, especially against tetracycline- and minocycline-resistant Gram-positive pathogens. nih.govijpsr.com In the development of aminomethylcyclines, another class of tetracycline derivatives, it was found that analogs with less bulky secondary or tertiary amines at the C-9 position generally exhibited lower Minimum Inhibitory Concentrations (MICs). mdpi.com Furthermore, adding lipophilic groups, such as benzyl (B1604629) substitutions, to the C-9 aminomethyl side chain enhanced potency against strains with both ribosomal protection and efflux-based resistance. mdpi.com

The substitution pattern on aromatic rings attached at C-9 also plays a critical role. In a series of C-9 Mannich adducts of 9-aminominocycline, the presence of electron-withdrawing groups (e.g., nitro group) at the para position of the benzene (B151609) ring led to significant improvements in antibacterial activity compared to the unsubstituted version. scielo.org.za

Substitutions at other positions have also been explored. At the C-7 position, the presence of a dimethylamino group, as in minocycline and tigecycline, is known to improve activity against bacteria with efflux pump resistance mechanisms. acs.org The development of eravacycline (B3026998) introduced a fluorine atom at C-7, which also contributes to its potent activity. mdpi.com

The table below summarizes the observed effects of various substituents on the antibacterial potency of tetracycline analogs.

| Compound Series | Position of Substitution | Substituent Type | Effect on Antibacterial Potency | Target Pathogens | Source(s) |

| Minocycline Analogs | C-9 | 9-Sulfonylamino derivatives | Improved activity | Tetracycline-resistant Gram-positive bacteria | nih.govijpsr.com |

| Aminomethylcyclines | C-9 | Less voluminous secondary/tertiary amines | Lower MICs (increased potency) | General | mdpi.com |

| Aminomethylcyclines | C-9 | Lipophilic/benzyl groups | Increased potency | Strains with efflux and ribosomal protection | mdpi.com |

| Minocycline Mannich Adducts | C-9 (on benzene ring) | Electron-withdrawing groups (para position) | Significant improvement in activity | General | scielo.org.za |

| 8-Azatetracyclines | C-9 | Small, unbranched alkylamino groups | Potent activity, improved vs. tet(M) S. aureus | Gram-positive bacteria, including tet(M) strains | acs.org |

Rational Design Principles for Overcoming Specific Resistance Mechanisms

The design of glycylcyclines is a prime example of rational drug development aimed at circumventing specific, well-understood bacterial resistance mechanisms. The two primary targets for tetracycline resistance are efflux pumps, which actively remove the drug from the cell, and ribosomal protection proteins (RPPs), which dislodge the drug from its ribosomal target. researchgate.netagriculturejournals.cz

The principal design strategy to overcome RPPs, such as Tet(M) and Tet(O), involves the introduction of a bulky substituent at the C-9 position. bioline.org.br The N,N-dimethylglycylamido side chain of tigecycline is thought to create a steric clash with the incoming RPP, preventing the protein from binding to the ribosome and displacing the antibiotic. bioline.org.br Essentially, the glycylcycline is "wedged" more tightly into its binding site. This steric hindrance is complemented by the increased binding affinity conferred by the C-9 side chain's additional contacts with the ribosome. asm.org Because the glycylcycline is bound more tightly, the RPP is less effective at removing it, allowing protein synthesis inhibition to proceed even in resistant cells. bioline.org.brasm.org

To overcome efflux-based resistance, the design principle is slightly different. Tetracycline-specific efflux pumps are often inducible, meaning their expression is triggered by the presence of the antibiotic. Glycylcyclines like tigecycline are poor inducers of these efflux proteins. bioline.org.br Furthermore, the structural modifications, particularly the C-9 side chain, render the resulting molecule a poor substrate for the pump itself. bioline.org.brscielo.org.za The pump may not recognize the modified antibiotic efficiently, leading to higher intracellular concentrations and retained antibacterial activity.

Therefore, the rational design of glycylcyclines hinges on a dual-pronged strategy embodied by the C-9 glycylamido substituent:

Steric Interference and Enhanced Binding: To negate the action of ribosomal protection proteins.

Poor Recognition by Efflux Pumps: To prevent the active removal of the drug from the bacterial cell.

This approach has proven highly successful, restoring activity against a wide range of pathogens that had become resistant to older tetracyclines. researchgate.netagriculturejournals.cz

Development of Glycocycline Analogs with Improved Non-Human Efficacy

The efficacy of novel antibiotics is extensively evaluated in non-human models, which are critical for predicting clinical success and for potential veterinary applications. Glycylcycline analogs, particularly tigecycline (initially coded as GAR-936 or TBG-MINO), have demonstrated significant efficacy in various animal models of infection, often outperforming older antibiotics against resistant pathogens.

In a rat model of experimental endocarditis, GAR-936 was investigated for its efficacy against challenging pathogens. nih.gov The study showed that GAR-936 was more efficacious at a lower dose than vancomycin (B549263) in reducing bacterial titers in heart vegetations caused by both vancomycin-susceptible and vancomycin-resistant Enterococcus faecalis. nih.gov It also showed superior activity against a methicillin-resistant Staphylococcus aureus (MRSA) isolate. nih.gov These results highlighted the therapeutic potential of glycylcyclines for severe systemic infections caused by multidrug-resistant organisms.

Further studies in murine infection models have corroborated these findings. Tigecycline has proven to be efficacious in animal models of pneumonia, peritonitis, and skin and soft tissue infections. nih.gov In systemic murine infections caused by E. coli or S. aureus strains harboring various tetracycline resistance genes (both efflux and ribosomal protection), TBG-MINO was effective, whereas older tetracyclines were not. nih.gov

The table below summarizes key findings from studies evaluating glycylcycline analogs in non-human models.

| This compound Analog | Animal Model | Infection Type | Key Efficacy Finding | Source(s) |

| GAR-936 (Tigecycline) | Rat | Experimental Endocarditis | More efficacious at lower doses than vancomycin against VRE and MRSA. | nih.gov |

| TBG-MINO (Tigecycline) | Mouse | Systemic Infection (E. coli, S. aureus) | Effective against strains with tet(A), tet(B), tet(K), and tet(M) resistance determinants. | nih.gov |

| Tigecycline | General Animal Models | Pneumonia, Peritonitis | Demonstrated excellent therapeutic response in various infection models. | nih.gov |

| Tigecycline and FS8 (inhibitor) | Rat | Prosthetic Graft Biofilm Infection | Combination therapy showed stronger inhibition of bacterial growth than either agent alone. | mdpi.com |

Computational and Theoretical Approaches in Glycocycline Research

In Silico Modeling of Glycocycline-Ribosome Interactions

The primary cellular target for tetracycline-class antibiotics, including the more recent glycocyclines, is the bacterial ribosome. Computational modeling is essential for deciphering the exact binding modes and understanding the structural basis for the heightened efficacy of glycocyclines against bacteria that have developed resistance to older tetracyclines.

Utilizing techniques such as molecular docking, researchers construct models of the interaction between glycocyclines and the 30S ribosomal subunit. These models indicate that glycocyclines, like their predecessors, attach to the primary tetracycline (B611298) binding site on the 16S rRNA, specifically at helix 34 (H34). psu.edu However, the distinctive structural feature of glycocyclines, a glycylamido substitution at the C-9 position, facilitates additional points of contact with the ribosome. psu.edu These supplementary interactions are considered crucial for overcoming prevalent tetracycline resistance mechanisms, such as those involving ribosomal protection proteins like TetM and TetO. psu.edu

Modeling studies have demonstrated that the glycylamido moiety allows glycocyclines to adopt a unique orientation within the ribosomal binding pocket. psu.edu This distinct positioning can prevent the binding of ribosomal protection proteins, which would otherwise eject the antibiotic from its target site. psu.edu These computational visualizations have been critical in illustrating these atomic-level interactions and in quantifying the energetic benefits of the this compound binding configuration. psu.edu

Quantum Chemical Calculations for this compound Structure and Reactivity

Quantum chemical calculations offer a robust framework for investigating the electronic structure, stability, and reactivity of molecules with high precision. In the context of glycocyclines, these methods are applied to comprehend their fundamental chemical properties, which are the ultimate determinants of their biological function.

By applying the principles of quantum mechanics, researchers can compute a variety of molecular descriptors for glycocyclines. These include electrostatic potential surfaces, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and the distribution of charges across the molecule. Such calculations are instrumental in predicting the molecule's behavior within the biological milieu of the ribosome and its interactions with the surrounding solvent and ions.

Furthermore, quantum chemical approaches are utilized to explore the conformational landscape of glycocyclines. The inherent flexibility of the tetracycline core structure and its various chemical modifications is vital for its ability to assume the most favorable conformation for ribosomal binding. Theoretical calculations can forecast the most stable conformations and the energy barriers for transitioning between them, thereby providing a dynamic portrayal of the molecule's behavior. This knowledge is invaluable for the rational design of new this compound analogues with enhanced binding affinities and improved pharmacokinetic profiles.

Computational Prediction of Novel this compound Targets in Bacterial Pathogens

While the ribosome is the well-established primary target for glycocyclines, computational strategies are being employed to investigate the existence of secondary or entirely new targets within a range of bacterial pathogens. nih.govbiorxiv.org The identification of such alternative targets could pave the way for new therapeutic strategies against bacteria that might develop resistance to ribosome-targeting antibiotics. nih.govupm.edu.my

A prevalent computational technique is reverse docking, which involves screening a known ligand, such as a this compound, against a comprehensive library of potential protein targets from a particular pathogen. The binding affinity and interaction patterns are calculated for each protein, and the most promising candidates are flagged for subsequent experimental verification. This in silico method facilitates a swift and economical screening of a bacterium's entire proteome. upm.edu.my

The predictive power of these computational screens can be augmented by integrating other data sources, such as genomic and proteomic information. upm.edu.my For instance, researchers might prioritize proteins that are essential for the bacterium's survival or virulence. upm.edu.my By merging structural modeling with systems-level biological data, the prediction of novel targets for glycocyclines can be made more precise and biologically relevant. nih.govfrontiersin.org Although this remains a burgeoning field of research, these computational methods show significant promise for broadening the therapeutic applications of glycocyclines.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a drug and its target over a period of time. nih.govmpg.de In contrast to static docking models, MD simulations can account for the inherent flexibility of both the this compound molecule and its target, such as the ribosome, providing a more realistic depiction of the binding event and its functional consequences. nih.govmpg.de

MD simulations are also pivotal in investigating the mechanism by which glycocyclines inhibit ribosomal protection proteins. By simulating the interaction of proteins like TetO with a ribosome already bound to a this compound, scientists can observe how the antibiotic obstructs the protein's ability to bind to and remodel the ribosome. These dynamic simulations yield detailed, atom-level insights that are often beyond the reach of experimental techniques alone and are crucial for elucidating the superior effectiveness of glycocyclines against resistant bacterial strains.

Future Research Directions and Translational Perspectives for Glycocycline

Discovery and Development of Next-Generation Glycocycline Antibiotics

While tigecycline (B611373) is the first and currently only clinically approved glycylcycline, research into the broader class of third-generation tetracyclines continues to evolve. wikipedia.orgwikidoc.orgmdpi.com The development of tigecycline itself stemmed from modifications to minocycline (B592863), where the addition of a bulky N,N-dimethylglycylamido side chain at the 9-position enabled it to overcome common tetracycline (B611298) resistance mechanisms like efflux pumps and ribosomal protection. wikipedia.orgwikidoc.org

The landscape of next-generation tetracycline-like drugs now includes compounds such as eravacycline (B3026998) and omadacycline (B609740), which, while not strictly glycylcyclines, were developed with similar goals of overcoming resistance. mdpi.com Eravacycline is a fluorocycline, and omadacycline is an aminomethylcycline, both demonstrating broad-spectrum activity against a range of resistant pathogens. mdpi.commdpi.com

Early research into glycylcyclines explored various derivatives, including compounds like GAR-936 (a precursor to tigecycline) and WAY 152,288. asm.orgresearchgate.net These early-stage compounds demonstrated potent in vitro and in vivo activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to older tetracyclines. asm.orgpsu.edu The knowledge gained from these earlier compounds has paved the way for the development of the more recent third-generation tetracyclines.

Future research in this area will likely focus on synthesizing new glycylcycline and other tetracycline derivatives with improved properties. Key areas of interest include:

Enhanced activity against intrinsically resistant organisms: Glycylcyclines like tigecycline are not effective against all bacteria, with notable exceptions including Pseudomonas aeruginosa. wikipedia.orgwikidoc.org Future derivatives could be engineered to have a broader spectrum of activity.

Improved pharmacokinetic profiles: The development of oral formulations and derivatives with better tissue penetration are ongoing goals.

Overcoming emerging resistance: As resistance to tigecycline emerges, new derivatives will need to be designed to circumvent these new resistance mechanisms.

| Compound Name | Class | Key Features |

| Tigecycline | Glycylcycline | First-in-class, broad-spectrum, overcomes traditional tetracycline resistance. wikipedia.org |

| Eravacycline | Fluorocycline | Third-generation tetracycline, active against MDR bacteria. mdpi.com |

| Omadacycline | Aminomethylcycline | Third-generation tetracycline, effective against community-acquired pneumonia and skin infections. mdpi.com |

| GAR-936 | Glycylcycline | Early-stage precursor to tigecycline, showed potent in vitro and in vivo activity. psu.eduasm.org |

| WAY 152,288 | Glycylcycline | Early-stage glycylcycline with demonstrated in vivo pharmacodynamic activity. asm.org |

Strategies to Mitigate Emerging this compound Resistance in Bacterial Populations

A critical area of future research is understanding and overcoming resistance to glycylcyclines. While designed to evade common tetracycline resistance mechanisms, resistance to tigecycline has emerged and is a growing concern. nih.gov The primary mechanisms of tigecycline resistance include:

Overexpression of efflux pumps: Chromosomally encoded efflux pumps, such as the AcrAB-TolC system in Enterobacterales, can actively pump tigecycline out of the bacterial cell, reducing its intracellular concentration to sub-toxic levels. researchgate.netnih.govdiva-portal.org

Enzymatic inactivation: The emergence of tet(X) genes, which encode enzymes capable of degrading tigecycline, poses a significant threat to the long-term efficacy of this antibiotic class. diva-portal.orgresearchgate.net

Ribosomal mutations: Although less common, mutations in the ribosomal target site can also lead to reduced susceptibility to glycylcyclines. nih.gov

Strategies to mitigate this emerging resistance are a key focus of current and future research:

Combination therapy: Using tigecycline in combination with other antibiotics can create synergistic effects and potentially prevent the emergence of resistance. nih.govtandfonline.com

Development of efflux pump inhibitors: While still largely in the research phase, the development of molecules that can block the action of efflux pumps could restore the activity of tigecycline against resistant strains.

Dose optimization: Some studies suggest that higher doses of tigecycline may be more effective in certain situations, although this needs to be balanced with potential toxicity. scielo.org.za

Surveillance and monitoring: Continuous monitoring of tigecycline resistance patterns is crucial to inform treatment guidelines and infection control practices. researchgate.net

Integration of this compound Research with Other Antimicrobial Modalities

The use of glycylcyclines in combination with other antimicrobial agents is a promising strategy to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. nih.gov Numerous in vitro and in vivo studies have explored the synergistic potential of tigecycline with other antibiotics against various MDR pathogens.

Key Combination Therapies Investigated:

Tigecycline and Colistin: This is one of the most studied combinations, showing promising efficacy against highly resistant Gram-negative bacteria like Acinetobacter baumannii and Klebsiella pneumoniae. nih.govtandfonline.com

Tigecycline and Carbapenems: Combinations with carbapenems have demonstrated synergistic effects against certain bacteria. nih.gov

Tigecycline and Rifampicin (B610482): This combination has also shown synergistic activity against various bacterial isolates. nih.govnih.gov

Tigecycline and Sulbactam: Synergistic effects have been observed with this combination against different bacterial species. nih.gov

Tigecycline and Gentamicin: In vitro studies have shown that this combination can be effective against Brucella melitensis. nih.gov

Tigecycline and Fosfomycin: This combination has been reported as a potential salvage therapy for infections with resistant Acinetobacter spp. scielo.org.za

Phage-Antibiotic Synergy: The combination of bacteriophages with tigecycline has been shown to have synergistic effects against Citrobacter amalonaticus. acs.org

While much of the current data is from in vitro and animal studies, these findings provide a strong rationale for well-designed clinical trials to evaluate the effectiveness and safety of these combination therapies in patients with severe infections. nih.gov

| Combination | Target Pathogen(s) | Observed Effect |

| Tigecycline + Colistin | Acinetobacter baumannii, Klebsiella pneumoniae | Synergy nih.govtandfonline.com |

| Tigecycline + Meropenem | Multidrug-resistant bacteria | Synergy nih.gov |

| Tigecycline + Rifampicin | Brucella melitensis | Synergy nih.gov |

| Tigecycline + Gentamicin | Brucella melitensis | Synergy nih.gov |

| Tigecycline + Bacteriophage | Citrobacter amalonaticus | Synergy acs.org |

Advanced Preclinical Models for this compound Efficacy and Mechanism Studies

To better predict the clinical success of new glycylcyclines and understand their mechanisms of action and resistance, advanced preclinical models are essential. These models aim to more accurately mimic the complexity of human infections.

Murine Infection Models: The neutropenic murine thigh infection model is a standard for assessing the in vivo pharmacodynamic activity of antibiotics, including glycylcyclines like GAR-936 and WAY 152,288. asm.org These models are crucial for determining dose-response relationships and identifying the pharmacokinetic/pharmacodynamic indices that best predict efficacy. asm.org

Rat Endocarditis Model: This model has been used to evaluate the therapeutic potential of glycylcyclines like GAR-936 in treating severe infections such as endocarditis caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. psu.eduasm.org

Advanced Animal Models of Pneumonia: For respiratory pathogens, more complex models like persistently neutropenic rabbit models and pig models of pneumonia are being developed and utilized to better reflect human disease. asm.orgnih.gov These models allow for the study of longer treatment courses and the evaluation of drug efficacy in a more physiologically relevant setting.

In Vitro Biofilm Models: Many chronic infections involve bacterial biofilms, which are notoriously difficult to treat. In vitro models that mimic biofilm formation are used to screen new compounds and combination therapies for their ability to penetrate and eradicate these structured communities of bacteria.

Organ-on-a-Chip and Organoid Models: These emerging technologies offer the potential to create microphysiological systems that replicate the structure and function of human organs. mdpi.com Gut-liver-on-a-chip models, for instance, could be used to study the absorption, metabolism, and potential toxicity of new oral glycylcycline candidates in a human-relevant context. mdpi.com

Imaging Technologies: The use of advanced imaging techniques in animal models can provide real-time information on the distribution of an antibiotic and its effect on bacterial clearance at the site of infection. youtube.com

The data generated from these advanced preclinical models are crucial for guiding the clinical development of new glycylcyclines and for optimizing the use of existing ones.

Q & A

Q. How can researchers address reviewer critiques about insufficient glycoanalytical rigor?

- Answer : Preemptively:

- Method justification : Explain why selected techniques align with the research question (e.g., lectin arrays for glycan-binding specificity).

- Limitations section : Acknowledge technical constraints (e.g., low-abundance glycoforms undetectable by MS).

Post-review: Provide raw data reanalyses or additional controls as supplementary evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.